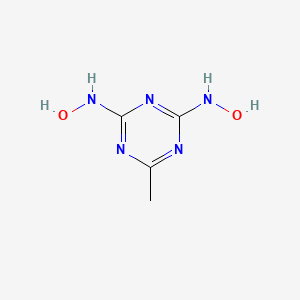
N,N'-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) typically involves the reaction of 6-methyl-1,3,5-triazine-2,4-diamine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:
Oxidation: The hydroxylamine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine groups can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. The hydroxylamine groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine ring can also serve as a scaffold for binding to specific enzymes or receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A precursor in the synthesis of N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine).
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
N,N’-(6-Methyl-1,3,5-triazine-2,4-diyl)bis(hydroxylamine) is unique due to the presence of hydroxylamine groups, which impart distinct chemical reactivity and potential applications. The combination of the triazine ring and hydroxylamine groups makes this compound versatile for various scientific and industrial applications.
Properties
Molecular Formula |
C4H7N5O2 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-[4-(hydroxyamino)-6-methyl-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H7N5O2/c1-2-5-3(8-10)7-4(6-2)9-11/h10-11H,1H3,(H2,5,6,7,8,9) |
InChI Key |
PWUQPBCQWBXLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



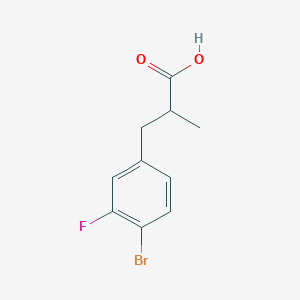

![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
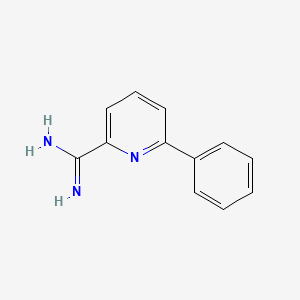
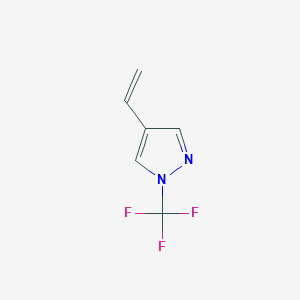

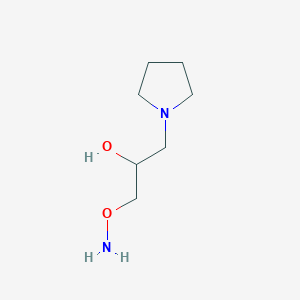
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
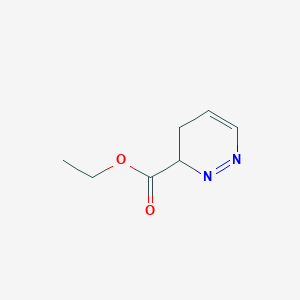

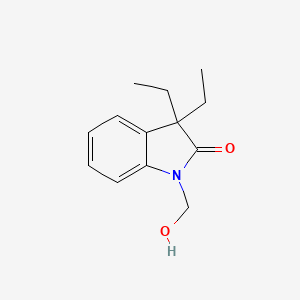

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
